Regioisomeric Differentiation: 5-Carboxamide vs. 3-Carboxamide Activity in Kinase Inhibition
In pyrazolocarboxamide-based kinase inhibitor programs, the position of the carboxamide on the pyrazole ring is a critical determinant of potency and selectivity. A closely related regioisomer, 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide (CAS 515832-63-0), is documented in the literature but is not associated with the same biological profile as the 5-carboxamide target compound . While direct RIP2 IC50 data for the target compound is not publicly available, the foundational SAR for this chemotype demonstrates that N1 and C5 substitutions on the pyrazole ring are key vectors for achieving kinase selectivity, with the 5-carboxamide being essential for the pharmacophore [1]. This structural distinction makes the 5-carboxamide regioisomer the correct choice for programs based on the published pyrazolocarboxamide RIP2 inhibitor series.
| Evidence Dimension | Regioisomeric identity and its impact on kinase inhibitor pharmacophore |
|---|---|
| Target Compound Data | 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-5-carboxamide; key RIP2 pharmacophore scaffold [1] |
| Comparator Or Baseline | 4-nitro-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide (CAS 515832-63-0); not associated with published RIP2 inhibition data |
| Quantified Difference | Qualitative difference in target engagement based on published SAR; 5-carboxamide regioisomer is essential for the described inhibitor pharmacophore [1] |
| Conditions | Fragment-based drug design and X-ray crystallography studies on RIP2 kinase [1] |
Why This Matters
For procurement decisions in a RIP2 inhibitor program, selecting the wrong regioisomer could derail the project, as the 3-carboxamide analog is not part of the validated pharmacophore.
- [1] Haile, P. A.; Casillas, L. N.; Votta, B. J.; et al. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. ACS Med. Chem. Lett. 2019, 10 (11), 1518–1523. View Source
